1,1-Dipropoxyethane

Description

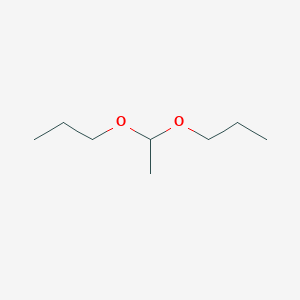

Structure

3D Structure

Properties

IUPAC Name |

1-(1-propoxyethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISTZQJSHHTDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059325 | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-82-8 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dipropoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dipropoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPROPOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dipropoxyethane for Researchers and Drug Development Professionals

Introduction

1,1-Dipropoxyethane, also known as acetaldehyde dipropyl acetal, is an organic compound classified as an acetal. Acetals are valuable functional groups in organic synthesis, primarily utilized as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. The synthesis of this compound serves as a fundamental example of acetalization, a reversible acid-catalyzed nucleophilic addition reaction. This guide provides a comprehensive overview of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core principles of the reaction, a detailed experimental protocol, and the characterization of the final product.

Core Principles: The Chemistry of Acetal Formation

The synthesis of this compound involves the reaction of acetaldehyde with two equivalents of n-propanol in the presence of an acid catalyst.[1][2][3] The overall reaction is an equilibrium process where water is formed as a byproduct.

Reaction Scheme:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O (Acetaldehyde) + (n-Propanol) ⇌ (this compound) + (Water)

To achieve a high yield of the acetal, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water as it is formed, a classic application of Le Châtelier's principle.[2] A common laboratory technique for this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene.

The mechanism of acetal formation proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetaldehyde carbonyl group, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by Alcohol: A molecule of n-propanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation to form a Hemiacetal: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton to form a hemiacetal intermediate.[2]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining oxygen atom helps to expel a molecule of water, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of n-propanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Acetaldehyde (CH₃CHO)

-

n-Propanol (CH₃CH₂CH₂OH), anhydrous

-

Toluene, anhydrous

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) or another suitable acid catalyst

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the introduction of water.

-

Charging the Flask: To the round-bottom flask, add n-propanol (2.2 equivalents) and anhydrous toluene.

-

Addition of Reactants: While stirring, add acetaldehyde (1.0 equivalent). Subsequently, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 equivalents).

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. This typically takes several hours. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene and excess n-propanol using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of the product.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 148-150 °C at 760 mmHg |

| Density | 0.830 g/mL at 25 °C |

| Refractive Index (n_D²⁰) | 1.397 |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the propyl groups.

-

A sextet for the methylene protons (-CH₂-) adjacent to the methyl groups of the propyl chains.

-

A triplet for the methylene protons (-OCH₂-) directly attached to the oxygen atoms.

-

A quartet for the methine proton (-CH-) of the ethylidene group.

-

A doublet for the methyl protons (-CH₃) of the ethylidene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected signals include:

-

A signal for the methyl carbons of the propyl groups.

-

A signal for the central methylene carbons of the propyl groups.

-

A signal for the methylene carbons attached to the oxygen atoms.

-

A signal for the methine carbon of the acetal group (O-CH-O).

-

A signal for the methyl carbon of the ethylidene group.

IR (Infrared) Spectroscopy:

The IR spectrum of this compound is characterized by the following key absorptions:

-

Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

-

A strong, characteristic C-O stretching band for the acetal group, typically in the range of 1050-1150 cm⁻¹.

-

The absence of a strong C=O stretching band (around 1715 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the formation of the acetal and the consumption of the starting aldehyde and alcohol.

Mandatory Visualization

Signaling Pathway of Acid-Catalyzed Acetal Formation

Caption: Acid-catalyzed formation of this compound from acetaldehyde and n-propanol.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Formation of 1,1-Dipropoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dipropoxyethane, also known as acetaldehyde dipropyl acetal, is a member of the acetal functional group, which serves as a crucial protecting group for aldehydes in multi-step organic syntheses. The formation of acetals is a cornerstone of synthetic chemistry, enabling the selective transformation of other functional groups within a molecule by temporarily masking the reactivity of a carbonyl group. This guide provides a comprehensive overview of the mechanism, experimental protocols, and catalytic conditions for the synthesis of this compound, tailored for professionals in research and drug development.

Core Mechanism of Acetal Formation

The synthesis of this compound proceeds via the acid-catalyzed nucleophilic addition of two equivalents of n-propanol to one equivalent of acetaldehyde. The reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated as a byproduct is typically removed.[1]

The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of n-propanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of the Hemiacetal: The intermediate loses a proton to yield a hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, resulting in the formation of a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of n-propanol attacks the carbocation.

-

Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Mandatory Visualizations

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Materials:

-

Acetaldehyde (freshly distilled), 11.4 moles

-

n-Propanol, 21.7 moles

-

Anhydrous Calcium Chloride (granular), 1.8 moles

-

Anhydrous Potassium Carbonate

-

Ice-water bath

-

Large reaction vessel (e.g., a 4-L bottle) with a tightly fitting stopper

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 4-L reaction vessel, combine 21.7 moles of n-propanol and 1.8 moles of granular anhydrous calcium chloride.

-

Cooling: Cool the mixture to 8°C or below in an ice-water bath.

-

Addition of Acetaldehyde: Slowly add 11.4 moles of freshly distilled acetaldehyde down the sides of the vessel to form a distinct layer over the propanol solution. It is crucial to perform this step in a well-ventilated fume hood due to the volatility and flammability of acetaldehyde.

-

Reaction Initiation: Tightly stopper the vessel and shake vigorously for several minutes. A significant increase in temperature will be observed.

-

Reaction Period: Allow the mixture to stand at room temperature for 24 to 48 hours, with intermittent shaking. The mixture will separate into two layers within the first couple of hours.

-

Workup - Separation: After the reaction period, carefully separate the upper layer containing the crude this compound.

-

Workup - Washing: Wash the separated organic layer three times with equal volumes of water to remove any remaining n-propanol and calcium chloride.

-

Drying: Dry the organic layer over anhydrous potassium carbonate for several hours.

-

Purification: Purify the dried product by fractional distillation. Collect the fraction boiling at the expected boiling point of this compound (approximately 147-149°C).

Safety Precautions: Acetaldehyde is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Anhydrous calcium chloride is hygroscopic and should be handled accordingly.

Data Presentation: Catalysts for Acetalization

A variety of acid catalysts can be employed for the synthesis of acetals. The choice of catalyst can influence reaction rates, yields, and the ease of workup. Below is a summary of commonly used catalysts for acetalization reactions, which are applicable to the synthesis of this compound.[4]

| Catalyst Type | Examples | Typical Conditions | Remarks |

| Homogeneous Protic Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts, often with azeotropic removal of water. | Highly effective but can be corrosive and require neutralization during workup.[4] |

| Homogeneous Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) | Catalytic amounts, often under anhydrous conditions. | Can be effective for substrates sensitive to strong protic acids. |

| Heterogeneous Solid Acids | Amberlyst-15, Nafion, Zeolites, Montmorillonite clay | The catalyst is a solid, allowing for easy separation from the reaction mixture by filtration. | Offer advantages in terms of reusability and simplified workup.[5] |

| Other | Anhydrous Calcium Chloride (CaCl₂) | Used in stoichiometric amounts as both a catalyst and a dehydrating agent. | A classical method, particularly for simple acetals.[2][3] |

Conclusion

The formation of this compound is a fundamental and well-understood acid-catalyzed reaction. By carefully selecting the appropriate catalyst and reaction conditions, particularly with the effective removal of water, high yields of the desired acetal can be achieved. This guide provides the essential mechanistic insights and a detailed, adaptable experimental protocol to aid researchers and professionals in the successful synthesis of this compound for its application as a protecting group in complex molecular syntheses, a critical step in modern drug development and organic chemistry.

References

An In-depth Technical Guide to 1,1-Dipropoxyethane: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-dipropoxyethane (CAS No. 105-82-8), also known as acetaldehyde dipropyl acetal.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular structure, physicochemical characteristics, synthesis, and characteristic chemical reactions. Particular emphasis is placed on its behavior as an acetal, including a detailed protocol for its acid-catalyzed hydrolysis. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented with interpretations to aid in the identification and characterization of this compound.

Introduction

This compound is an organic compound classified as an acetal. Acetals are characterized by two ether groups attached to the same carbon atom. This functional group imparts specific chemical properties, most notably its stability in neutral and basic conditions and its susceptibility to hydrolysis under acidic conditions. This reactivity profile makes acetals like this compound valuable as protecting groups for aldehydes in organic synthesis and potentially relevant in the design of prodrugs that are activated in acidic environments. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [2] |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 105-82-8 | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 147 °C | [5] |

| Melting Point | Data not available | |

| Density | 0.830 g/mL | [5] |

| Refractive Index (nD) | 1.397 | [5] |

| Flash Point | 35 °C (95 °F) | [6] |

Table 2: Solubility Profile of this compound

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

Synthesis of this compound

This compound is synthesized by the acid-catalyzed reaction of acetaldehyde with two equivalents of n-propanol. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of n-propanol to form the stable acetal and water.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, acetaldehyde diethyl acetal.

Materials:

-

Acetaldehyde (freshly distilled)

-

n-Propanol

-

Anhydrous Calcium Chloride (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Anhydrous Potassium Carbonate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-propanol (2.2 equivalents) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

-

Cool the mixture in an ice bath.

-

Slowly add freshly distilled acetaldehyde (1 equivalent) to the cooled alcohol-acid mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion. The removal of water, for example by using a Dean-Stark apparatus, can improve the yield.

-

After reflux, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding a mild base, such as sodium carbonate, until the effervescence ceases.

-

Perform a liquid-liquid extraction. Add water to the mixture and extract the organic layer with a suitable solvent like diethyl ether.

-

Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid and unreacted acetaldehyde.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 147 °C.

Workflow for Synthesis:

Chemical Reactivity: Acid-Catalyzed Hydrolysis

The most significant chemical reaction of this compound is its hydrolysis back to acetaldehyde and n-propanol. This reaction is catalyzed by acid and is reversible. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of an n-propanol molecule to form a resonance-stabilized carbocation. Nucleophilic attack by water on this carbocation, followed by deprotonation and subsequent loss of the second n-propanol molecule, yields the final products.

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis by GC-MS

This protocol is a general guideline for monitoring the hydrolysis of this compound.

Materials:

-

This compound

-

Aqueous buffer solutions of varying pH (e.g., pH 4, 5, 6)

-

Internal standard (e.g., a stable ether or alkane not present in the reaction mixture)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS instrument

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

In separate vials, add a known amount of the stock solution to the different pH buffer solutions.

-

Initiate the reaction and start a timer. Maintain the vials at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and a known amount of the internal standard.

-

Extract the organic components with the chosen extraction solvent.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the organic extract by GC-MS to quantify the remaining this compound and the formation of acetaldehyde and n-propanol.

Hydrolysis Signaling Pathway:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The methine proton (CH) of the acetal group will appear as a quartet coupled to the methyl protons. The methylene protons (-O-CH₂-) of the propoxy groups will appear as a triplet, coupled to the adjacent methylene protons. The other methylene protons of the propoxy groups will appear as a sextet, coupled to the adjacent methyl and methylene protons. The terminal methyl protons (-CH₃) of the propoxy groups will appear as a triplet.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms. The acetal carbon (O-C-O) will appear significantly downfield. The carbons of the propoxy groups will have characteristic chemical shifts, with the carbon directly attached to the oxygen appearing further downfield than the other two carbons in the propyl chain.

Note: Detailed, experimentally verified spectral data with peak assignments and coupling constants for this compound are not consistently available in public databases. The interpretation provided is based on the known chemical shifts and coupling patterns for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H and C-O stretching and bending vibrations. Key expected absorption bands are:

-

~2960-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.

-

~1150-1050 cm⁻¹: Strong C-O stretching vibrations characteristic of the ether linkages in the acetal group.

-

~1470-1370 cm⁻¹: C-H bending vibrations.

The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (m/z 146) may be weak or absent. The fragmentation is likely to be dominated by α-cleavage, leading to the loss of a propoxy radical or a propyl radical to form stable oxonium ions. Common fragments would include:

-

m/z 101: Loss of a propyl radical (•C₃H₇).

-

m/z 87: Loss of a propoxy radical (•OC₃H₇).

-

m/z 73: Further fragmentation of the larger ions.

-

m/z 43: Propyl cation ([C₃H₇]⁺).

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This compound is a valuable organic compound with distinct physical and chemical properties defined by its acetal functional group. This guide has provided a comprehensive overview of its characteristics, synthesis, and reactivity, with a focus on its acid-catalyzed hydrolysis. The provided experimental protocols and spectroscopic interpretations serve as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to determine its precise melting point and quantitative solubility in various solvents.

References

- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 2. This compound | C8H18O2 | CID 66929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105-82-8 Name: this compound [xixisys.com]

- 5. This compound [stenutz.eu]

- 6. acetaldehyde dipropyl acetal, 105-82-8 [thegoodscentscompany.com]

Spectroscopic Profile of 1,1-Dipropoxyethane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dipropoxyethane (CAS No. 105-82-8), a key acetal used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is a compilation of data from various spectral databases and literature sources, supplemented with predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, causing a downfield shift for protons on carbons attached to oxygen.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.6 - 4.7 | Quartet | 1H | O-CH-O |

| b | 3.4 - 3.6 | Triplet | 4H | -O-CH₂-CH₂-CH₃ |

| c | 1.5 - 1.7 | Sextet | 4H | -O-CH₂-CH₂-CH₃ |

| d | 0.9 - 1.0 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |

| e | 1.2 - 1.3 | Doublet | 3H | CH-CH₃ |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, each corresponding to a unique carbon environment.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~100 | O-CH-O |

| 2 | ~65 | -O-CH₂-CH₂-CH₃ |

| 3 | ~23 | -O-CH₂-CH₂-CH₃ |

| 4 | ~20 | CH-CH₃ |

| 5 | ~10 | -O-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-H and C-O stretching vibrations. The absence of a broad O-H absorption band around 3300 cm⁻¹ confirms the absence of alcohol impurities.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H (alkane) stretching |

| 1470 - 1450 | Medium | C-H bending |

| 1380 - 1365 | Medium | C-H bending (methyl) |

| 1150 - 1050 | Strong | C-O (ether) stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 146 is often weak or absent due to the lability of the acetal functional group. The fragmentation is dominated by α-cleavage, leading to the formation of stable oxonium ions.[3]

| m/z | Relative Intensity | Assignment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 103 | High | [M - C₃H₇]⁺ |

| 87 | Medium | [M - OC₃H₇]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Base Peak) |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 120 ppm.

-

IR Spectroscopy

Sample Preparation: A neat liquid sample of this compound is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation and Parameters:

-

Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Molecular Structure of this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

discovery and history of 1,1-dipropoxyethane

An In-depth Technical Guide to the Discovery and History of 1,1-Dipropoxyethane

Introduction

This compound, also known by its common name acetaldehyde dipropyl acetal, is an organic compound with the chemical formula C₈H₁₈O₂. It belongs to the acetal class of organic compounds, which are characterized by a carbon atom bonded to two alkoxy groups. Acetals are significant in organic synthesis, often employed as protecting groups for aldehydes due to their stability under neutral or basic conditions and their facile removal in acidic environments. This guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Emergence of Acetal Chemistry

The foundations of acetal chemistry were laid in the 19th century with the pioneering work of chemists such as Alexander Williamson and Charles-Adolphe Wurtz. Their research into the nature of ethers and the reactions of aldehydes provided the fundamental understanding necessary for the eventual synthesis of acetals. The classic method for acetal formation, known as acetalization, involves the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol. This reversible reaction necessitates the removal of water to drive the chemical equilibrium toward the acetal product.

The Discovery and First Synthesis of this compound

While the general principles of acetal synthesis were understood in the 19th and early 20th centuries, the first documented synthesis of this compound is attributed to Homer Post in 1936 . In his paper published in The Journal of Organic Chemistry, titled "The Chemistry of the Acetals. Part I. A New Method of Preparation," Post described the successful synthesis of acetaldehyde di-n-propylacetal with a reported yield of 80%.

Although the full experimental text from Post's 1936 publication is not readily accessible in modern digital archives, the general experimental approach for synthesizing simple acyclic acetals during that period is well-documented in the chemical literature.

Reconstructed Historical Experimental Protocol

Based on the common laboratory practices of the era, a probable method for the first synthesis of this compound would have been as follows:

-

Reactant Preparation: A reaction vessel would be charged with acetaldehyde and a stoichiometric excess of n-propanol.

-

Catalyst Introduction: A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl), would be carefully added to the alcoholic mixture.

-

Reaction Execution: The mixture would be allowed to react, likely with stirring, at or near room temperature for an extended period to facilitate the formation of the hemiacetal intermediate and its subsequent conversion to the acetal.

-

Equilibrium Shift: To drive the reaction to completion, the water produced during the reaction would be removed. This could have been achieved by the addition of a dehydrating agent, such as anhydrous calcium chloride (CaCl₂), or through azeotropic distillation.

-

Neutralization and Workup: Upon completion of the reaction, the acid catalyst would be neutralized by the addition of a weak base, such as sodium carbonate (Na₂CO₃) solution. The resulting mixture would then be transferred to a separatory funnel, and the organic layer containing the crude acetal would be separated from the aqueous layer.

-

Purification: The crude this compound would be washed with water to remove any residual water-soluble impurities. The organic layer would then be dried over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate) and purified by fractional distillation to yield the final product.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, based on contemporary data.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 147 °C (at 759 Torr) |

| Density | 0.841 g/cm³ (at 20 °C) |

| Refractive Index (n_D) | 1.4017 (at 20 °C) |

| Flash Point | 30.4 °C |

| CAS Registry Number | 105-82-8 |

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of this compound from acetaldehyde and n-propanol.

Caption: Acid-catalyzed synthesis of this compound.

General Experimental Workflow

This diagram outlines the logical steps involved in a typical laboratory synthesis and purification of an acetal like this compound.

Caption: A typical experimental workflow for acetal synthesis.

A Comprehensive Technical Guide to the Solubility of 1,1-Dipropoxyethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1,1-dipropoxyethane in organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing comprehensive experimental protocols for its determination. A structured framework for the systematic reporting of this data is presented, alongside a logical workflow for solubility and miscibility assessment. This guide is intended to serve as a foundational resource for professionals in the pharmaceutical and chemical industries who are engaged in the research and application of this compound.

Introduction

This compound (CAS No: 105-82-8) is an acetal with the chemical formula C₈H₁₈O₂.[1][2] Its molecular structure suggests its utility as a solvent, a protecting group in organic synthesis, or as a chemical intermediate. A thorough understanding of its solubility in various organic solvents is critical for its effective application in chemical processes, reaction engineering, and formulation development. This guide outlines the necessary methodologies to systematically determine and document these essential solubility profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental to understanding its behavior and interactions with different organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [2][3] |

| Molecular Weight | 146.23 g/mol | [3] |

| Density | 0.830 g/mL | [3] |

| Boiling Point | 147 °C | [3] |

| Refractive Index | 1.397 | [3] |

| Flash Point | 30.4 °C | [2] |

| Vapor Pressure | 5.84 mmHg at 25°C | [2] |

Solubility of this compound in Organic Solvents

As of the most recent literature review, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The principle of "like dissolves like" suggests that this compound, being a relatively non-polar ether, will exhibit good solubility in other non-polar and weakly polar organic solvents.[4][5] However, experimental determination is crucial for precise quantification.

Data Presentation: Quantitative Solubility

The following table is provided as a template for researchers to populate with experimentally determined solubility values. It is recommended to measure solubility at a standard laboratory temperature (e.g., 25°C) and other temperatures relevant to the specific application.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Diethyl Ether | ||||

| e.g., Dimethyl Sulfoxide |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative and qualitative determination of the solubility of this compound in organic solvents.

Experimental Protocol for Determining Quantitative Solubility: The Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of a substance in a given solvent.[6]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Flame Ionization Detector for GC, Refractive Index detector for HPLC).[6]

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved this compound to sediment.[7] Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette.[7]

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.[7]

-

Concentration Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound in the saturated solution.[7][8]

-

-

Calculation of Solubility: Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.[7]

Experimental Protocol for Determining Qualitative Miscibility

This method provides a rapid assessment of whether this compound is miscible with a given solvent.[4][6]

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Graduated test tubes with stoppers

-

Vortex mixer

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the solvent in different proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate test tubes. Ensure the total volume of each mixture is sufficient for clear observation (e.g., 10 mL).[6]

-

Mixing and Observation:

-

Stopper each test tube and shake vigorously for approximately 30 seconds using a vortex mixer.[6]

-

Allow the mixtures to stand undisturbed for a few minutes.

-

Visually inspect each mixture for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (an interface). The absence of an interface indicates miscibility.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework and detailed experimental protocols for its systematic determination. The presented methodologies, including the shake-flask method for quantitative analysis and a straightforward procedure for miscibility assessment, offer a solid foundation for researchers and professionals. The systematic collection and reporting of such data, as facilitated by the provided templates, will be invaluable for the effective application of this compound in various chemical and pharmaceutical contexts.

References

- 1. This compound | C8H18O2 | CID 66929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemindex.com [chemindex.com]

- 3. This compound [stenutz.eu]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sfu.ca [sfu.ca]

Theoretical vs. Experimental Yield of 1,1-Dipropoxyethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental yield of 1,1-dipropoxyethane, a valuable acetal in organic synthesis. This document outlines the fundamental principles of its synthesis, details a representative experimental protocol, and discusses the factors influencing the discrepancy between theoretical calculations and practical outcomes.

Introduction to this compound Synthesis

This compound is synthesized through the acid-catalyzed reaction of acetaldehyde with two equivalents of propanol. This reaction is a classic example of acetal formation, a reversible process that is crucial for the protection of carbonyl groups in multi-step organic syntheses.[1][2][3] The equilibrium nature of the reaction necessitates specific strategies to drive it towards the product and maximize the yield.[4][5]

Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses.[6] The calculation is based on the stoichiometry of the balanced chemical equation.

The balanced equation for the formation of this compound is:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O (Acetaldehyde) + (Propanol) ⇌ (this compound) + (Water)

To calculate the theoretical yield, one must first identify the limiting reactant. The molar masses of the reactants and product are essential for this calculation.

Table 1: Molar Masses of Compounds in the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Acetaldehyde | C₂H₄O | 44.05 |

| Propanol | C₃H₈O | 60.10 |

| This compound | C₈H₁₈O₂ | 146.23[7] |

| Water | H₂O | 18.02 |

Example Calculation of Theoretical Yield:

Assuming we start with 10.0 g of acetaldehyde and 30.0 g of propanol:

-

Moles of Acetaldehyde: 10.0 g / 44.05 g/mol = 0.227 mol

-

Moles of Propanol: 30.0 g / 60.10 g/mol = 0.499 mol

According to the stoichiometry, 1 mole of acetaldehyde reacts with 2 moles of propanol.

-

Propanol required for 0.227 mol of Acetaldehyde: 0.227 mol * 2 = 0.454 mol

Since we have 0.499 mol of propanol available, which is more than the required 0.454 mol, acetaldehyde is the limiting reactant.

-

Theoretical Moles of this compound: 0.227 mol (based on the limiting reactant)

-

Theoretical Yield of this compound (in grams): 0.227 mol * 146.23 g/mol = 33.19 g

Experimental Yield and Influencing Factors

The experimental yield is the actual amount of product obtained after the reaction and purification processes are complete.[6] It is almost always lower than the theoretical yield due to a variety of factors.

Table 2: Comparison of Theoretical and a Representative Experimental Yield

| Parameter | Value |

| Starting Materials | |

| Acetaldehyde | 10.0 g (0.227 mol) |

| Propanol | 30.0 g (0.499 mol) |

| Acid Catalyst (e.g., Amberlyst 15) | 1.0 g |

| Theoretical Yield | 33.19 g |

| Representative Experimental Yield | 26.55 g |

| Percent Yield | 80.0% |

The percent yield is calculated as: Percent Yield = (Actual Yield / Theoretical Yield) x 100% [6]

Several factors contribute to the difference between theoretical and experimental yields:

-

Equilibrium Position: The formation of acetals is a reversible reaction. To maximize the yield, the equilibrium must be shifted towards the products. This is often achieved by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[1][2]

-

Incomplete Reaction: The reaction may not go to completion within the allotted time.

-

Side Reactions: Aldehydes can undergo side reactions such as aldol condensation, especially under acidic conditions.

-

Purification Losses: Product is inevitably lost during isolation and purification steps such as extraction, washing, drying, and distillation.[8]

-

Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.

-

Catalyst Activity: The efficiency of the acid catalyst can affect the reaction rate and overall yield.[9][10]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for acetal formation.[3][9]

Materials:

-

Acetaldehyde

-

Propanol (anhydrous)

-

Acid catalyst (e.g., Amberlyst 15 or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add propanol and the acid catalyst.

-

Addition of Acetaldehyde: Cool the flask in an ice bath and slowly add acetaldehyde to the stirred solution.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is approaching completion.

-

Work-up: Cool the reaction mixture to room temperature. Remove the catalyst by filtration. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Reaction Mechanism and Visualization

The formation of this compound proceeds through a multi-step mechanism involving the initial formation of a hemiacetal, followed by the formation of an oxonium ion and subsequent attack by a second molecule of alcohol.[1][4]

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, but achieving a high experimental yield requires careful control of reaction conditions to favor product formation and minimize losses. Understanding the theoretical yield provides a benchmark for evaluating the efficiency of a particular synthetic procedure. For professionals in drug development and scientific research, optimizing the yield of such reactions is critical for both economic and environmental reasons, reducing waste and improving the overall efficiency of synthetic routes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One moment, please... [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H18O2 | CID 66929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of 1,1-Dipropoxyethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for 1,1-dipropoxyethane and structurally similar compounds. Due to a lack of comprehensive toxicological data for this compound, a conservative approach to handling is strongly advised.

Executive Summary

This compound is a flammable organic compound for which specific and comprehensive toxicity data is largely unavailable. This guide synthesizes the known physical and chemical properties of this compound and infers potential hazards based on data from the structurally analogous compound, 1,1-diethoxyethane (acetal). The primary known hazards are flammability and the potential for the formation of explosive peroxides upon storage and exposure to air. This document provides detailed safety and handling precautions to mitigate these risks in a laboratory setting. All quantitative data is summarized in tables for clarity, and logical workflows for safe handling are presented as diagrams.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Boiling Point | 147 °C | [2] |

| Density | 0.830 g/cm³ | [2] |

| Refractive Index | 1.397 | [2] |

Hazard Identification and Toxicological Profile

Known Hazards

This compound is classified as a flammable liquid and vapor.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[3]

Toxicological Data Gaps

As of the date of this guide, specific quantitative toxicological data for this compound, such as oral, dermal, or inhalation LD50 and LC50 values, is not available in the public domain. One safety data sheet explicitly states "Oral: no data available; Inhalation: no data available; Dermal: no data available" for acute toxicity. Furthermore, no studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been identified.

Inferred Hazards from Structural Analogs

Due to the lack of specific toxicological data, it is prudent to consider the hazards associated with structurally similar compounds, such as 1,1-diethoxyethane (acetal). For 1,1-diethoxyethane, the following hazards have been identified:

-

Acute Toxicity: Moderately toxic by ingestion, inhalation, and intraperitoneal routes.[4] May be harmful if swallowed.[3]

-

Narcotic Effects: High concentrations may act as a central nervous system depressant, with symptoms including headache, dizziness, drowsiness, abdominal pain, and nausea.[1]

It should be assumed that this compound may exhibit a similar toxicological profile.

Peroxide Formation

A significant hazard associated with ethers like this compound is the formation of explosive peroxides upon exposure to air and light.[4][5] These peroxides can become concentrated during distillation or evaporation and can detonate when subjected to heat, friction, or shock.[5][6] It is crucial to treat this compound as a potential peroxide former.

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not available. However, standard protocols for handling flammable liquids and potential peroxide-forming chemicals should be strictly followed.

General Handling Protocol

-

Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3] Use non-sparking tools and explosion-proof equipment.[3]

-

Personal Protective Equipment (PPE):

-

Grounding and Bonding: Ground and bond containers when transferring the liquid to prevent static discharge.[3]

-

Avoid Inhalation: Avoid breathing vapors or mists.[7]

-

Avoid Contact: Avoid contact with skin and eyes.[7]

-

Contamination: If skin contact occurs, immediately wash the affected area with soap and water.[1] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Peroxide Detection Protocol

Before using aged containers of this compound, especially before distillation, it is essential to test for the presence of peroxides.

-

Visual Inspection: Do not open containers with visible crystal formation around the cap or within the liquid.[6]

-

Test Strips: Use commercially available peroxide test strips designed for organic solvents. Follow the manufacturer's instructions.

-

Potassium Iodide Test:

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of a freshly prepared 10% potassium iodide solution.

-

A yellow to brown color indicates the presence of peroxides.

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Potential for peroxide formation and subsequent explosion hazard.

Spill and Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Ignition Sources: Remove all ignition sources.[1]

-

Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[3]

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4] Do not use water, as it may be ineffective.[1]

-

Evacuate: Evacuate the area immediately.

-

Fire Department: Contact the fire department.

Storage and Disposal

Storage

-

Store in a tightly closed, original container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[3][7]

-

Store in a designated flammable liquids cabinet.[7]

-

Date containers upon receipt and upon opening.[5]

-

It is recommended to discard or test for peroxides after 3-6 months of storage after opening.[5]

Disposal

-

Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

-

Do not dispose of down the drain.

Conclusion

While this compound is a useful compound in research and development, the lack of comprehensive toxicological data necessitates a cautious and informed approach to its handling. The primary identified hazards are its flammability and the potential for peroxide formation. By adhering to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment, working in well-ventilated areas, and diligently monitoring for peroxide formation, researchers can minimize the risks associated with this chemical. Further toxicological studies are required to fully characterize the health hazards of this compound.

References

Potential Research Frontiers for 1,1-Dipropoxyethane: A Technical Guide for Scientists and Drug Development Professionals

Introduction: 1,1-Dipropoxyethane, a simple acetal, has traditionally been utilized in the flavor and fragrance industry. However, its inherent chemical properties, particularly the acid-labile acetal linkage, present a compelling case for its exploration in advanced research areas, including drug delivery, organic synthesis, and biodegradable materials. This technical guide provides an in-depth analysis of potential research avenues for this compound, complete with quantitative data, detailed experimental protocols, and conceptual diagrams to inspire and direct future investigations.

Core Properties of this compound and its Hydrolysis Products

A thorough understanding of the physicochemical properties of this compound and its primary hydrolysis products, 1-propanol and acetaldehyde, is fundamental to exploring its research potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 147 °C |

| Density | 0.830 g/mL |

| Refractive Index | 1.397 |

Table 2: Physicochemical Properties of 1-Propanol

| Property | Value |

| Molecular Formula | C₃H₈O |

| Molecular Weight | 60.1 g/mol [1] |

| Boiling Point | 97.2 °C[1] |

| Melting Point | -126 °C[1] |

| Density | 0.803 g/mL[1] |

| Water Solubility | Miscible[1] |

| Log P | 0.329[1] |

Table 3: Physicochemical Properties of Acetaldehyde

| Property | Value |

| Molecular Formula | C₂H₄O |

| Molecular Weight | 44.05 g/mol [2] |

| Boiling Point | 20.2 °C[3] |

| Melting Point | -123.5 °C[2] |

| Density | 0.784 g/cm³[4] |

| Water Solubility | Miscible[3] |

Table 4: Spectroscopic Data for this compound and its Hydrolysis Products

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | ~4.5 (q, 1H), ~3.4 (t, 4H), ~1.5 (sextet, 4H), ~1.2 (d, 3H), ~0.9 (t, 6H) | ~100 (O-CH-O), ~66 (O-CH₂), ~23 (-CH₂-), ~20 (CH₃-CH), ~10 (-CH₃) | ~2960-2870 (C-H stretch), ~1150-1050 (C-O stretch) |

| 1-Propanol | 3.58 (t, 2H), 2.26 (s, 1H, OH), 1.57 (sextet, 2H), 0.94 (t, 3H)[5] | 64.9 (CH₂OH), 25.9 (CH₂), 10.6 (CH₃) | 3200-3600 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)[6] |

| Acetaldehyde | 9.8 (q, 1H), 2.2 (d, 3H)[7] | 200.5 (C=O), 31.2 (CH₃) | ~2900 (C-H stretch), ~1730 (C=O stretch) |

Research Area 1: pH-Responsive Drug Delivery Systems

The acid-labile nature of the acetal bond in this compound makes it an attractive component for constructing pH-sensitive drug delivery systems.[8][9][10] These systems are designed to be stable at physiological pH (7.4) but to release their therapeutic payload in the acidic microenvironments of tumors (pH ~6.5) or within cellular compartments like endosomes and lysosomes (pH 4.5-6.0).[11]

Acetal-Linked Prodrugs

This compound can serve as a precursor to linkers that conjugate drugs containing hydroxyl or carboxyl groups. The resulting prodrug would be inactive until the acetal linkage is hydrolyzed, releasing the active drug at the target site. The rate of hydrolysis, and thus the drug release profile, can be tuned by modifying the structure of the acetal.[12][13]

pH-Sensitive Nanoparticles

Polymers functionalized with this compound-derived moieties can be synthesized. These polymers can self-assemble into nanoparticles that encapsulate therapeutic agents. In an acidic environment, the hydrolysis of the acetal groups would lead to the disassembly of the nanoparticles and the release of the encapsulated drug.[11][14]

Experimental Protocol: Synthesis of an Acetal-Linked Doxorubicin Prodrug

This protocol describes a general method for synthesizing a doxorubicin prodrug with an acetal linker, which can be adapted using a this compound-derived vinyl ether.

-

Synthesis of a Vinyl Ether from this compound:

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a strong, non-nucleophilic base (e.g., DBU).

-

Slowly add a silyl triflate (e.g., TMSOTf) at low temperature (e.g., -78 °C).[15]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction, extract the product, and purify by distillation or chromatography to obtain 1-propoxy-1-ethene.

-

-

Conjugation of Doxorubicin to the Vinyl Ether:

-

Dissolve doxorubicin hydrochloride and the synthesized vinyl ether in a dry aprotic solvent (e.g., DMF).

-

Add an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction at room temperature under an inert atmosphere until the reaction is complete (monitored by HPLC).[16]

-

Purify the resulting prodrug by chromatography.

-

Research Area 2: Intermediate for Organic Synthesis

This compound can be a valuable starting material for the synthesis of other important organic molecules, particularly vinyl ethers.

Synthesis of 1-Propoxy-1-ethene

As described in the protocol above, this compound can be converted to 1-propoxy-1-ethene via an elimination reaction. Vinyl ethers are versatile monomers for polymerization and are used in the synthesis of various organic compounds.

Experimental Protocol: Elimination of this compound to 1-Propoxy-1-ethene

-

Materials: this compound, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve this compound (1 eq) and DBU (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add TMSOTf (1.2 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 1-propoxy-1-ethene.

-

Research Area 3: Biodegradable Solvents and Fuel Additives

The potential for this compound to hydrolyze into an alcohol and an aldehyde suggests it could be a candidate for a biodegradable solvent. Research in this area would involve studying its environmental fate, toxicity, and efficacy as a solvent in various applications. Additionally, its properties could be evaluated for its potential as a fuel additive.

Toxicological Considerations

A critical aspect of any research involving this compound is the toxicological profile of its hydrolysis product, acetaldehyde. Acetaldehyde is classified as a probable human carcinogen and is an irritant to the eyes, skin, and respiratory tract.[2][17] Therefore, any application in drug delivery would need to ensure that the release of acetaldehyde is localized and at concentrations below toxic thresholds. For applications as a solvent or fuel additive, a thorough risk assessment would be necessary.

Proposed Experimental Workflow for Biocompatibility and Drug Release Studies

References

- 1. solventis.net [solventis.net]

- 2. SATHEE: Chemistry Acetaldehyde [satheejee.iitk.ac.in]

- 3. Acetaldehyde: Properties, Structure, Uses & Reactions Explained [vedantu.com]

- 4. Acetaldehyde: Properties, Risks, Safety, and Industrial Applications Explained [cloudsds.com]

- 5. 1-Propanol(71-23-8) 1H NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Propanol, 1- (EHC 102, 1990) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-Sensitive Polymeric Nanoparticles Fabricated by Dispersion Pol...: Ingenta Connect [ingentaconnect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

A Technical Guide to the Synthesis of 1,1-Dipropoxyethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 1,1-dipropoxyethane (also known as acetaldehyde dipropyl acetal). The document outlines the core reaction pathways, catalytic conditions, and detailed experimental protocols. Quantitative data from various synthetic approaches are summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding.

Introduction

This compound is an acetal formed from the reaction of acetaldehyde and n-propanol. Acetals are a critical class of organic compounds widely used as protecting groups for carbonyls in multi-step organic synthesis due to their stability in neutral or basic conditions and their ease of removal under acidic conditions.[1][2] Beyond their role in protecting group chemistry, acetals like this compound find applications in the flavor and fragrance industry, contributing to the scent profiles of various products.[1][3] The synthesis of this compound is a prime example of acetalization, a reversible acid-catalyzed nucleophilic addition reaction.[4] This guide will delve into the primary methods for its synthesis, focusing on the catalysts and reaction conditions that influence the efficiency of its formation.

Core Synthesis Pathway: Acid-Catalyzed Acetalization

The most common and direct method for synthesizing this compound is the acid-catalyzed reaction between acetaldehyde and two equivalents of n-propanol. The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by the reaction with a second molecule of n-propanol to form the stable acetal and a molecule of water.[4]

The overall reaction is as follows:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O

Due to the reversible nature of this reaction, the removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[4] This is typically achieved by using a dehydrating agent or a Dean-Stark apparatus.

A diagram illustrating the general acid-catalyzed acetalization pathway is provided below.

Caption: Acid-catalyzed formation of this compound from acetaldehyde and n-propanol.

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts

Conventional mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective homogeneous catalysts for acetalization.[2][5] Organic acids like p-toluenesulfonic acid are also commonly used.[2] While these catalysts are highly active, their use can present challenges in terms of separation from the reaction mixture and potential corrosion issues.[2]

Heterogeneous Catalysts

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly utilized. These catalysts are easily separable from the reaction mixture, often reusable, and can be less corrosive. Common heterogeneous catalysts for acetal synthesis include:

-

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are highly effective for acetalization reactions under mild conditions.[5]

-

Zeolites: These microporous aluminosilicate minerals offer high thermal stability and shape selectivity.[5]

-

Heteropolyacids: These catalysts exhibit strong Brønsted acidity and can be used in either homogeneous or heterogeneous systems.[5]

Quantitative Data on Synthesis

The following tables summarize the available quantitative data for the synthesis of this compound and its close analogs, providing a comparative overview of different catalytic systems and reaction conditions.